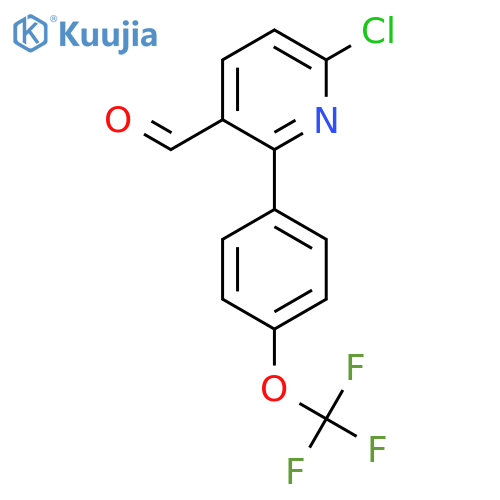

Cas no 1261831-26-8 (6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde)

1261831-26-8 structure

商品名:6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde

CAS番号:1261831-26-8

MF:C13H7ClF3NO2

メガワット:301.648392915726

CID:4987681

6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde

-

- インチ: 1S/C13H7ClF3NO2/c14-11-6-3-9(7-19)12(18-11)8-1-4-10(5-2-8)20-13(15,16)17/h1-7H

- InChIKey: AHKBTRODQAGNSP-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C=O)C(C2C=CC(=CC=2)OC(F)(F)F)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 332

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 39.2

6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013002654-1g |

6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde |

1261831-26-8 | 97% | 1g |

1,445.30 USD | 2021-07-04 | |

| Alichem | A013002654-500mg |

6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde |

1261831-26-8 | 97% | 500mg |

782.40 USD | 2021-07-04 | |

| Alichem | A013002654-250mg |

6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde |

1261831-26-8 | 97% | 250mg |

480.00 USD | 2021-07-04 |

6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde 関連文献

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

1261831-26-8 (6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde) 関連製品

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量